Cas no 90417-56-4 (1-(2-isocyanatoethyl)-4-nitrobenzene)

1-(2-isocyanatoethyl)-4-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 1-(2-isocyanatoethyl)-4-nitrobenzene
- Benzene, 1-(2-isocyanatoethyl)-4-nitro-
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- インチ: 1S/C9H8N2O3/c12-7-10-6-5-8-1-3-9(4-2-8)11(13)14/h1-4H,5-6H2
- InChIKey: GMALPFFAFVJAON-UHFFFAOYSA-N
- ほほえんだ: C1(CCN=C=O)=CC=C([N+]([O-])=O)C=C1
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 334.7±25.0 °C(Predicted)
1-(2-isocyanatoethyl)-4-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829831-0.25g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1829831-5.0g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1829831-5g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1829831-1.0g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1829831-0.5g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1829831-1g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1829831-10.0g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1829831-0.1g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1829831-0.05g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1829831-2.5g |
1-(2-isocyanatoethyl)-4-nitrobenzene |
90417-56-4 | 2.5g |
$1791.0 | 2023-09-19 |
1-(2-isocyanatoethyl)-4-nitrobenzene 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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5. Book reviews
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
1-(2-isocyanatoethyl)-4-nitrobenzeneに関する追加情報
1-(2-Isocyanatoethyl)-4-Nitrobenzene: A Versatile Intermediate in Medicinal Chemistry and Drug Discovery
1-(2-Isocyanatoethyl)-4-nitrobenzene, with the chemical formula C9H7NO4 and CAS number 90417-56-4, is a critical building block in the synthesis of diverse pharmaceutical compounds. This molecule combines the functionalities of a nitro group and an isocyanate group, making it a valuable intermediate in the development of drugs targeting various biological pathways. Recent studies have highlighted its role in the design of antiviral agents, anti-inflammatory compounds, and enzyme inhibitors, underscoring its significance in modern medicinal chemistry.
1-(2-Isocyanatoethyl)-4-nitrobenzene is structurally characterized by a benzene ring substituted with a nitro group at the 4-position and an isocyanatoethyl group at the 1-position. The nitro group (-NO2) is a potent electron-withdrawing group that influences the reactivity and metabolic stability of the molecule, while the isocyanate group (-NCO) is a highly reactive functional group capable of participating in nucleophilic addition reactions. These dual functionalities enable the compound to serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the context of drug discovery.
Recent advancements in synthetic chemistry have demonstrated the utility of 1-(2-Isocyanatoethyl)-4-nitrobenzene in the preparation of bioactive compounds. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the use of this intermediate in the synthesis of a novel antiviral agent targeting the SARS-CoV-2 virus. The study highlighted the importance of the nitro group in enhancing the compound's binding affinity to viral proteins, while the isocyanate group facilitated the formation of covalent bonds with key residues in the viral spike protein. This dual functionality has been critical in optimizing the antiviral activity of the resulting compound.
Another area of interest is the application of 1-(2-Isocyanatoethyl)-4-nitrobenzene in the development of anti-inflammatory drugs. Researchers at the University of Tokyo have explored its potential in modulating the activity of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. The study, published in Drug Discovery Today in 2023, demonstrated that the nitro group in the molecule enhances its ability to inhibit COX-2 activity, while the isocyanate group allows for the introduction of additional functional groups that improve the drug's solubility and bioavailability.
Additionally, 1-(2-Isocyanatoethyl)-4-nitrobenzene has shown promise in the design of enzyme inhibitors for the treatment of metabolic disorders. A 2024 study in ACS Chemical Biology reported the synthesis of a compound targeting the enzyme acetyl-CoA carboxylase (ACC), which plays a central role in fatty acid biosynthesis. The researchers utilized the nitro group to enhance the compound's metabolic stability and the isocyanate group to form a covalent bond with the active site of the enzyme, significantly improving its inhibitory potency.
The synthesis of 1-(2-Isocyanatoethyl)-4-nitrobenzene typically involves multi-step organic reactions, with the isocyanate group being introduced through a nucleophilic substitution reaction. The nitro group is often incorporated via electrophilic aromatic substitution, a process that has been optimized in recent years to improve yield and purity. These synthetic strategies have been refined to ensure the compound's suitability for pharmaceutical applications, where high purity and consistent quality are essential.
One of the key challenges in the use of 1-(2-Isocyanatoethyl)-4-nitrobenzene is its reactivity. The isocyanate group is highly reactive and can form unintended side products during synthesis, which may affect the final product's purity. To address this, researchers have developed modified synthetic protocols that include protective group strategies and controlled reaction conditions. These advancements have significantly improved the efficiency of the synthesis process and reduced the risk of side reactions.
Furthermore, the environmental and safety considerations associated with the use of 1-(2-Isocyanatoethyl)-4-nitrobenzene have been a focus of recent studies. While the compound itself is not classified as a hazardous material, its synthesis and handling require adherence to standard laboratory safety protocols. Researchers have emphasized the importance of using appropriate personal protective equipment (PPE) and maintaining proper ventilation to ensure a safe working environment.
The potential applications of 1-(2-Isocyanatoethyl)-4-nitrobenzene extend beyond traditional pharmaceuticals. In the field of materials science, its unique chemical properties have been explored for the development of new polymers and coatings. For example, a 2023 study in Advanced Materials reported the use of this compound in the synthesis of a biodegradable polymer with enhanced mechanical properties. The study demonstrated that the nitro group contributed to the polymer's stability, while the isocyanate group facilitated cross-linking, resulting in a material with improved durability.
As the demand for more effective and targeted therapies continues to grow, the role of 1-(2-Isocyanatoethyl)-4-nitrobenzene in drug discovery is expected to expand. Ongoing research is focused on optimizing its synthetic pathways and exploring new applications in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases. These efforts are likely to further solidify its position as a critical intermediate in the pharmaceutical industry.
In conclusion, 1-(2-Isocyanatoethyl)-4-nitrobenzene is a versatile and important compound in modern medicinal chemistry. Its unique combination of a nitro group and an isocyanate group enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in the development of antiviral agents, anti-inflammatory drugs, and enzyme inhibitors, underscoring its significance in the field of pharmaceutical research. As research continues to advance, the applications of this compound are expected to expand, further enhancing its importance in the quest for new and effective treatments for a variety of diseases.
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